5-Methyl-3-nitro-1H-pyrazol-1-amine
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Overview
Description
5-Methyl-3-nitro-1H-pyrazol-1-amine is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-nitro-1H-pyrazol-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with nitric acid to introduce the nitro group at the 3-position . The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, with careful control of temperature and reaction time to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to maintain consistent quality and efficiency. The use of catalysts and optimized reaction conditions can further enhance the production process, making it more cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3-nitro-1H-pyrazol-1-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso derivatives under strong oxidizing conditions.
Reduction: Reduction of the nitro group can yield amino derivatives, which are useful intermediates in organic synthesis.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
5-Methyl-3-nitro-1H-pyrazol-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of dyes, agrochemicals, and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 5-Methyl-3-nitro-1H-pyrazol-1-amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, modulating biochemical pathways and exerting its effects .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-phenyl-1H-pyrazol-5-amine: Similar structure but lacks the nitro group.
5-Amino-3-methyl-1-phenylpyrazole: Contains an amino group instead of a nitro group.
1-Methyl-5-amino-3-nitropyrazole: Similar structure with different substitution patterns.
Uniqueness
5-Methyl-3-nitro-1H-pyrazol-1-amine is unique due to the presence of both methyl and nitro groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
5-methyl-3-nitropyrazol-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O2/c1-3-2-4(8(9)10)6-7(3)5/h2H,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOQGRNCMLMGLFF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1N)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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